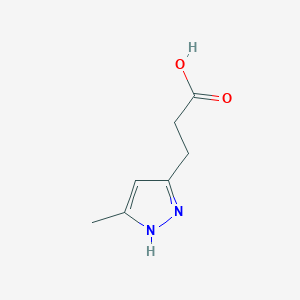

3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

説明

BenchChem offers high-quality 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSWMLHOIAHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367702-76-8 | |

| Record name | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Analytical Derivatization Pathway of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP)

Executive Summary

The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (commonly abbreviated as MPP) represents a critical intersection of synthetic organic chemistry and clinical mass spectrometry. MPP is rarely synthesized as a standalone commercial end-product; rather, its synthesis is the cornerstone of a targeted derivatization pathway used to quantify succinylacetone (4,6-dioxoheptanoic acid) [1]. Succinylacetone (SA) is the primary pathognomonic biomarker for Tyrosinemia Type 1 (HT-1), a severe autosomal recessive error of metabolism.

Because endogenous SA exhibits poor ionization efficiency in positive-ion mass spectrometry and binds aggressively to blood proteins, researchers synthesize MPP in situ during sample extraction[2]. By reacting SA with hydrazine, the unstable 1,3-dicarbonyl is converted into a highly stable, easily ionizable pyrazole ring. This whitepaper details the endogenous biological origins of the precursor, the chemical causality behind the Knorr pyrazole synthesis pathway, and a self-validating analytical protocol for robust LC-MS/MS quantification.

The Precursor: Endogenous Generation of Succinylacetone

To understand the synthesis of MPP, one must first understand the origin of its starting material. Succinylacetone is not typically synthesized de novo in the laboratory for this assay; it is extracted from physiological matrices (e.g., dried blood spots)[2].

In a healthy physiological state, the enzyme fumarylacetoacetate hydrolase (FAH) catalyzes the final step of tyrosine catabolism. In patients with HT-1, FAH deficiency causes a massive upstream accumulation of fumarylacetoacetate[1]. This accumulated metabolite is shunted into a secondary pathway, converting into succinylacetoacetate, which rapidly decarboxylates to form succinylacetone (4,6-dioxoheptanoic acid)[1]. SA is highly toxic, acting as a potent inhibitor of

Endogenous biological pathway leading to the accumulation of the MPP precursor, Succinylacetone.

Chemical Synthesis Pathway: The Knorr Pyrazole Condensation

The conversion of 4,6-dioxoheptanoic acid to 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is a classic application of the Knorr Pyrazole Synthesis . The reaction requires a 1,3-dicarbonyl compound and a hydrazine derivative.

Reaction Mechanism and Causality

-

Nucleophilic Attack: The primary amine of hydrazine (

) acts as a strong nucleophile, attacking the highly electrophilic ketone carbonyl at the C4 or C6 position of succinylacetone. -

Hydrazone Formation: Elimination of a water molecule yields a hydrazone intermediate.

-

Intramolecular Cyclization: The secondary nitrogen of the hydrazone moiety attacks the remaining carbonyl group in the 1,3-dicarbonyl system. This forms a 5-membered hydroxypyrazoline ring.

-

Dehydration and Aromatization: A second molecule of water is eliminated, driving the system toward thermodynamic stability by establishing a fully conjugated, aromatic pyrazole ring.

The resulting compound exhibits annular tautomerism; the proton rapidly exchanges between the two nitrogen atoms, making 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid and 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid functionally identical in solution[4].

Chemical synthesis mechanism of MPP via Knorr Pyrazole condensation.

Analytical Rationale: Why Synthesize MPP?

As an Application Scientist, one must ask: Why not measure Succinylacetone directly? The causality behind this synthetic step is rooted in the physicochemical limitations of the precursor[2]:

-

Protein Adduct Cleavage: Succinylacetone is a highly reactive diketone that forms covalent Schiff bases with primary amines on blood proteins. Hydrazine is uniquely capable of outcompeting these biological amines, actively cleaving SA from proteins during the extraction phase[4].

-

Ionization Efficiency: SA lacks easily protonated basic sites, resulting in dismal sensitivity in Electrospray Ionization Positive mode (ESI+). The synthesized MPP contains a pyrazole ring with a basic nitrogen that readily accepts a proton (

), amplifying MS/MS detection sensitivity by orders of magnitude[2].

Quantitative Comparison: Precursor vs. Derivative

| Physicochemical Property | Succinylacetone (Precursor) | MPP (Synthesized Derivative) |

| IUPAC Name | 4,6-dioxoheptanoic acid | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid |

| Molecular Formula | ||

| Molecular Weight | 158.15 g/mol | 154.17 g/mol |

| Protein Binding | High (Covalent Schiff bases) | Negligible (Stable aromatic system) |

| ESI+ Ionization | Poor (Requires negative mode) | Excellent (Readily protonated pyrazole) |

| Primary Utility | Endogenous toxic metabolite | Stable analytical surrogate for LC-MS/MS |

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the synthesis of MPP from biological matrices must be executed as a self-validating system . This is achieved by introducing an isotopically labeled internal standard (

Step-by-Step Derivatization Workflow

-

Sample Preparation: Punch a standard 3.2 mm disc from a dried blood spot (DBS) into a 96-well microtiter plate.

-

Reagent Formulation: Prepare an extraction/derivatization buffer consisting of 80% Acetonitrile / 20% Water containing 15 mM Hydrazine monohydrate and a known concentration of

-MPP internal standard[5]. -

Extraction & Synthesis (Causality Step): Add 100

of the derivatization buffer to the DBS punch. Seal the plate and incubate at 37°C for 45 minutes on a microplate shaker[2].-

Scientific Rationale: The moderate heat and time are strictly required to thermodynamically drive the Knorr condensation to completion and ensure 100% cleavage of SA-protein adducts.

-

-

Quenching & Transfer: Transfer the supernatant to a clean plate. The reaction is self-limiting once the 1,3-dicarbonyl is exhausted, but the sample is typically evaporated under

gas and reconstituted in mobile phase to remove excess toxic hydrazine. -

LC-MS/MS Analysis: Inject onto a C18 reversed-phase column.

-

Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

155.1

-

References

-

ResearchGate. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: Analysis of succinylacetone extracted from dried blood spots. Retrieved from: [Link]

-

Wikipedia. Succinylacetone. Retrieved from: [Link]

Sources

The Chemical Biology of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP): From Pathological Biomarker to Analytical Surrogate

Executive Summary

As a Senior Application Scientist in clinical mass spectrometry and metabolomics, I frequently encounter a fundamental misconception regarding 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP) . It is critical to establish immediately that MPP is not an endogenous biological metabolite. Rather, it is an indispensable, highly stable synthetic derivative of Succinylacetone (SA) —the primary pathognomonic biomarker for Hepatorenal Tyrosinemia (Tyrosinemia Type I or HT-1).

To understand the "biological activity" of MPP, one must understand the biological origins and profound toxicity of its parent molecule (SA), alongside the physicochemical rationale that necessitates converting SA into MPP for tandem mass spectrometry (MS/MS) diagnostics. This whitepaper deconstructs the biological pathway of SA toxicity, the chemical imperative for its derivatization, and the self-validating analytical protocols used in modern newborn screening.

The Biological Precursor: Succinylacetone and Tyrosinemia Type I

Under normal physiological conditions, the catabolism of the amino acid tyrosine proceeds through a multi-step enzymatic cascade, ultimately yielding fumarate and acetoacetate. However, in patients with Tyrosinemia Type I, a genetic deficiency in the enzyme fumarylacetoacetase (FAH) halts this process.

This enzymatic block leads to the upstream accumulation of fumarylacetoacetate and maleylacetoacetate. Because these intermediates are highly unstable, they are rapidly shunted into an aberrant metabolic pathway, converting into succinylacetoacetate and subsequently into 1[1]. It is the accumulation of this specific metabolite that drives the severe pathology of the disease.

Mechanism of Toxicity: ALAD Inhibition and Heme Depletion

The biological activity of SA is defined by its profound, competitive inhibition of porphobilinogen synthase , also known as 5-aminolevulinic acid dehydratase (ALAD) .

The Causality of Inhibition: SA is a structural analog of 5-aminolevulinic acid (ALA). The ketone groups in SA bind directly to the active site lysine residue of ALAD, forming an 2[2]. By occupying this active site, SA prevents the enzyme from dimerizing two ALA molecules into porphobilinogen.

This enzymatic blockade triggers a catastrophic downstream effect:

-

Heme Depletion: The synthesis of heme is halted, severely impacting cellular respiration and3[3].

-

ALA Accumulation: The buildup of ALA acts as a potent neurotoxin, leading to porphyria-like neurological crises.

-

Hepatorenal Failure: The combined oxidative stress and toxic accumulation lead to severe liver and kidney damage, and ultimately, a high risk of4[4].

Tyrosine degradation pathway highlighting SA formation and ALAD inhibition in Tyrosinemia Type I.

The Analytical Imperative: Why Derivatize to MPP?

If SA is the biological culprit, why do clinical laboratories measure 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP)? The answer lies in the volatile chemical nature of SA.

SA contains two highly reactive ketone groups at the C4 and C6 positions. In complex biological matrices like blood, these ketones spontaneously react with the primary amines of endogenous amino acids and proteins to form heterogeneous Schiff bases. Attempting to extract and quantify free SA directly from a dried blood spot (DBS) results in massive signal loss and poor reproducibility.

The Chemical Solution: To achieve accurate quantification, we must force all SA out of these variable Schiff base complexes and into a single, stable molecular entity. We achieve this by introducing a strong nucleophile: hydrazine . Hydrazine outcompetes endogenous amines, reacting specifically with the C4 and C6 ketones of SA to catalyze a cyclization reaction. The result is the formation of a highly stable, aromatic pyrazole ring—yielding5[5].

MPP is chemically inert to further nucleophilic attack, extracts efficiently into organic solvents, and exhibits excellent ionization efficiency in positive Electrospray Ionization (ESI), making it the perfect surrogate for6[6].

Quantitative Methodology: MS/MS Workflow for MPP

To ensure a self-validating diagnostic system, modern protocols rely on Isotope Dilution Mass Spectrometry. By spiking the extraction buffer with a stable heavy-isotope analog (13C5-MPP ), we perfectly account for matrix effects and ionization suppression[7]. Because the internal standard shares the exact physicochemical properties of the analyte, any signal suppression experienced by the endogenous MPP is proportionally mirrored by the 13C5-MPP, ensuring absolute quantitation.

Step-by-Step Protocol: Extraction and Derivatization of SA to MPP

Based on validated clinical newborn screening standards[5].

-

Sample Preparation: Excisce a 3.2 mm (1/8") punch from a patient's Dried Blood Spot (DBS) card and deposit it into a microtiter plate well.

-

Extraction & Reagent Addition: Dispense 100 µL of an optimized extraction solution consisting of 78% methanol and 22% water.

-

Causality: The high methanol content precipitates proteins and liberates small molecules, while the water ensures the solubility of the derivatizing agents.

-

Additives: The solution must contain 3 mM oxalic acid (to provide the acidic catalysis necessary for pyrazole cyclization), 600 µM hydrazine dihydrochloride (the derivatizing agent), and a known concentration of the 13C5-MPP internal standard.

-

-

Derivatization Incubation: Seal and incubate the plate (typically 30-45 minutes at 45°C). During this phase, hydrazine displaces SA from protein complexes and cyclizes it into MPP.

-

MS/MS Analysis: Inject the extracted sample directly into an ESI-triple quadrupole mass spectrometer.

-

Quantification: Acquire data using Multiple Reaction Monitoring (MRM). The system monitors the specific mass-to-charge (m/z) transitions of MPP and compares the integrated peak area against the 13C5-MPP internal standard to calculate the original SA concentration.

Analytical workflow for the derivatization of Succinylacetone to MPP for MS/MS quantification.

Comparative Data and Physicochemical Parameters

To summarize the functional differences between the endogenous toxin and its analytical derivative, the following table outlines their distinct roles in clinical chemistry:

Table 1: Physicochemical and Analytical Parameters of SA vs. MPP

| Parameter | Succinylacetone (SA) | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP) |

| Molecular Role | Endogenous Pathological Biomarker | Synthetic Analytical Surrogate |

| Biological Target | Porphobilinogen Synthase (ALAD) | N/A (Diagnostic Analyte) |

| Mechanism of Action | Competitive inhibition via active site Lysine | N/A |

| Chemical Stability | Low (Forms Schiff bases with proteins) | High (Stable aromatic pyrazole ring) |

| MS/MS Ionization | Poor (High signal suppression in blood matrix) | Excellent (Positive ESI) |

| Internal Standard Used | 13C5-Succinylacetone (Historical/Obsolete) | 13C5-MPP (Modern Clinical Standard) |

References

Sources

- 1. medlink.com [medlink.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]

- 6. Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid (CAS 1367702-76-8): A Dual-Purpose Standard in Pharmaceutical Quality Control and LC-MS/MS Metabolomics

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical QC Researchers Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of modern analytical chemistry, specific molecular entities often serve dual, highly specialized roles. 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (commonly abbreviated as MPP in metabolomics contexts) is one such compound. Registered under CAS 1367702-76-8 (for the unlabeled free base), this molecule is recognized in pharmaceutical chemistry as a critical synthesis impurity and degradation product of pyrazolone-based analgesics (such as Metamizole)[1][2]. Simultaneously, its stable isotope-labeled derivative, 13C5-MPP , has emerged as an indispensable internal standard (IS) for quantitative LC-MS/MS metabolomics[3][4].

As a Senior Application Scientist, I have designed this guide to bridge the gap between its pharmaceutical origins and its advanced applications in mass spectrometry. This whitepaper details the physicochemical rationale behind its utility, provides self-validating experimental protocols, and outlines the causal mechanisms that dictate its behavior in analytical workflows.

Physicochemical Profiling and Structural Rationale

To utilize 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid effectively, one must understand its amphoteric nature. The molecule features a basic pyrazole ring (capable of accepting a proton) and an acidic propanoic acid side chain (capable of donating a proton).

This dual functionality is the exact reason it is favored in electrospray ionization (ESI). In positive ion mode (ESI+), the pyrazole nitrogen readily protonates, yielding a strong

Table 1: Physicochemical Properties

| Property | Unlabeled Compound | 13C5-Labeled Variant (Internal Standard) |

| Chemical Formula | ||

| Molecular Weight | 154.17 g/mol | 159.13 g/mol |

| CAS Number | 1367702-76-8[5] | N/A (Often cataloged under base CAS)[3] |

| Monoisotopic Mass | 154.074 | 159.091 |

| Ionization (ESI+) | ||

| Primary Application | Pharma QC (Metamizole Impurity 17)[1] | Targeted MS Metabolomics IS[4] |

Application I: Pharmaceutical Quality Control (Impurity Profiling)

In pharmaceutical manufacturing, strictly monitoring active pharmaceutical ingredient (API) degradation is a regulatory mandate. Metamizole (Dipyrone) is a pyrazolone derivative synthesized via the condensation of hydrazine derivatives with dicarbonyl compounds. During synthesis, or upon prolonged thermal degradation, side reactions can yield 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, officially cataloged as Metamizole Impurity 17 [1][2].

Tracking this impurity ensures the stability and safety of the final drug product. Because the impurity lacks the bulky phenyl ring of the parent API, it exhibits significantly different retention behavior on reverse-phase (RP) HPLC columns, eluting much earlier than Metamizole.

Synthetic and degradation pathways leading to the formation of Metamizole Impurity 17.

Application II: Quantitative LC-MS/MS Metabolomics

The most advanced use of this compound is in the realm of metabolomics. The 13C5-labeled variant (where five carbon atoms are replaced with Carbon-13 isotopes) is synthesized specifically to act as an Internal Standard (IS)[3][4].

The Causality of Isotope Selection: Why 13C over Deuterium?

Novice researchers often default to Deuterium (

By utilizing 13C5-MPP , the heavy isotopes are locked directly into the carbon skeleton. This ensures absolute mass stability regardless of the solvent system, providing a robust, self-validating internal standard that perfectly co-elutes with any unlabeled trace MPP in the matrix, effectively neutralizing matrix-induced ion suppression[6].

Table 2: Optimized MRM Parameters (ESI+)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Unlabeled MPP | 155.1 | 109.1 | 50 | 15 |

| 13C5-MPP (IS) | 160.1 | 114.1 | 50 | 15 |

(Note: The primary fragmentation pathway involves the neutral loss of the carboxylic acid group (

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of blank matrices and specific solvent ratios are purposeful choices to maximize analyte recovery.

Protocol A: Plasma Extraction for Targeted Metabolomics

Objective: Extract small-molecule metabolites from human plasma while utilizing 13C5-MPP to normalize extraction efficiency and ionization variance.

Step-by-Step Methodology:

-

IS Spiking: Aliquot 50 µL of human plasma into a pre-chilled 1.5 mL Eppendorf tube. Spike with 10 µL of 13C5-MPP working solution (1 µg/mL in water).

-

Causality: Spiking before extraction ensures the IS undergoes the exact same physical losses as the endogenous analytes, validating the recovery rate.

-

-

Protein Precipitation: Add 150 µL of ice-cold 100% Methanol containing 0.1% Formic Acid (3:1 ratio v/v).

-

Causality: Methanol is chosen over Acetonitrile because MPP's carboxylic acid moiety exhibits superior solubility in protic solvents, preventing co-precipitation losses when the plasma proteins crash out. The formic acid ensures the pyrazole ring remains protonated, increasing solubility.

-

-

Vortex and Incubation: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to complete protein aggregation.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert.

-

Injection: Inject 2 µL into the LC-MS/MS system.

LC-MS/MS targeted metabolomics workflow utilizing 13C5-MPP as an internal standard.

Protocol B: Chromatographic Separation Conditions

Objective: Achieve baseline separation of MPP from matrix interferences prior to MS detection.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 5 mins. Hold at 95% B for 2 mins. Re-equilibrate at 5% B for 2 mins.

-

Flow Rate: 0.3 mL/min.

-

Causality of Gradient: The initial highly aqueous condition (5% B) focuses the highly polar MPP at the head of the column, preventing peak broadening. The acidic modifier (Formic Acid) suppresses the ionization of the carboxylic acid group during chromatography, maintaining the molecule in a neutral/cationic state to prevent secondary interactions with residual silanols on the stationary phase.

Conclusion

Whether monitored as a critical quality attribute (Impurity 17) in the manufacturing of Metamizole[1], or leveraged as a highly stable, non-endogenous internal standard in metabolomics[3], 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1367702-76-8) is a compound of high analytical value. By understanding its amphoteric behavior, propensity for ionization, and the necessity of 13C-labeling over deuteration, researchers can design robust, self-validating assays that meet stringent regulatory and scientific standards.

References

-

Topbatt Chemical Co., Ltd. "3-(3-methyl-1H-pyrazol-5-yl)propanoic Acid-13C5 - CAS:1367702-76-8" Biosotop.com. Available at:[Link][5]

-

Axios Research. "Metamizole Impurity 17 HCl" Axios-research.com. Available at:[Link][2]

Sources

- 1. Sulfonamides and Derivatives | CymitQuimica [cymitquimica.com]

- 2. Metamizole-d3 Sodium (Dipyrone-d3 Sodium) - CAS - N/A | Axios Research [axios-research.com]

- 3. isotope.com [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-(3-methyl-1H-pyrazol-5-yl)propanoic Acid-13C5 - CAS:1367702-76-8 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

This guide provides a comprehensive walkthrough for the structural elucidation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. We will explore a logical workflow from a plausible synthetic route to the detailed interpretation of spectroscopic data, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practices of small molecule characterization.

Introduction and Strategic Overview

The structural confirmation of a newly synthesized or isolated compound is a cornerstone of chemical research. For a molecule like 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, which contains a heterocyclic pyrazole ring and a carboxylic acid functional group, a multi-faceted analytical approach is essential. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in many FDA-approved drugs.[1] The propanoic acid side chain provides a handle for further functionalization or can influence the molecule's pharmacokinetic properties.

Our strategy for elucidating the structure of this compound (Molecular Formula: C7H10N2O2, Molecular Weight: 154.17 g/mol [2]) will be as follows:

-

Synthesis: A plausible synthetic route will be outlined to provide context for the expected structure and potential byproducts.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain initial structural information from fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework of the molecule and establish connectivity. This will include 1H NMR, 13C NMR, and 2D NMR (COSY and HSQC) analyses.

-

Data Integration: A consolidated interpretation of all spectroscopic data to unequivocally confirm the structure of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

Below is a Graphviz diagram illustrating the overall workflow for the structure elucidation process.

Caption: Overall workflow for the synthesis and structure elucidation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

Synthesis via Knorr Pyrazole Synthesis

A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] For our target molecule, a suitable starting material would be a β-keto ester.

Experimental Protocol: Knorr Pyrazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-acetyl-4-oxobutanoate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Hydrolysis: To the crude ester, add an aqueous solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux to hydrolyze the ester to the carboxylic acid.

-

Purification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product. The solid can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

The following diagram illustrates the Knorr synthesis pathway.

Caption: A plausible synthetic route for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid via the Knorr pyrazole synthesis.

Spectroscopic Analysis and Data Interpretation

In this section, we will present and interpret the predicted spectroscopic data for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.

Predicted Mass Spectrum Data

| Predicted Ion | m/z (Nominal) | Proposed Fragmentation/Identity |

| [M+H]⁺ | 155 | Protonated molecular ion |

| [M-H]⁻ | 153 | Deprotonated molecular ion |

| [M+Na]⁺ | 177 | Sodium adduct of the molecular ion |

| [M-H₂O+H]⁺ | 137 | Loss of water from the protonated molecule |

| [M-COOH]⁺ | 110 | Loss of the carboxylic acid group |

Interpretation:

The presence of a protonated molecular ion at m/z 155 in positive ion mode and a deprotonated molecular ion at m/z 153 in negative ion mode would confirm the molecular weight of 154 g/mol . The fragmentation pattern, particularly the loss of 45 Da (corresponding to the COOH group), is characteristic of carboxylic acids.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad, Strong | O-H stretch of the carboxylic acid, overlapping with N-H stretch |

| ~3100 | Medium | N-H stretch of the pyrazole ring |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1580 | Medium | C=N and C=C stretching of the pyrazole ring |

| ~1450 | Medium | CH₂ bending |

| ~1250 | Medium | C-O stretch of the carboxylic acid |

Interpretation:

The very broad absorption band in the 3200-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[5] The strong peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the acid. The presence of a medium intensity peak around 3100 cm⁻¹ suggests the N-H stretch of the pyrazole ring. The peaks corresponding to C=N and C=C stretching further support the presence of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire 1H, 13C, COSY, and HSQC spectra using standard pulse programs.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | COOH |

| ~12.0 | Broad Singlet | 1H | N-H |

| ~6.0 | Singlet | 1H | Pyrazole C4-H |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

| ~2.6 | Triplet | 2H | Pyrazole-CH₂- |

| ~2.2 | Singlet | 3H | -CH₃ |

Interpretation of ¹H NMR:

-

The downfield broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton.

-

The broad singlet around 12.0 ppm is assigned to the N-H proton of the pyrazole ring.

-

A singlet at ~6.0 ppm with an integration of 1H is consistent with the proton on the C4 of the pyrazole ring.

-

The two triplets at ~2.8 and ~2.6 ppm, each integrating to 2H, indicate two adjacent methylene (-CH₂-) groups, forming an ethyl bridge.

-

The singlet at ~2.2 ppm integrating to 3H is assigned to the methyl group on the pyrazole ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~148 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~105 | Pyrazole C4 |

| ~34 | -CH₂-COOH |

| ~25 | Pyrazole-CH₂- |

| ~11 | -CH₃ |

Interpretation of ¹³C NMR:

-

The signal at ~174 ppm is in the typical range for a carboxylic acid carbonyl carbon.

-

The signals at ~148 and ~140 ppm are assigned to the C5 and C3 carbons of the pyrazole ring, respectively.

-

The signal at ~105 ppm corresponds to the C4 carbon of the pyrazole ring, which is attached to a proton.

-

The two signals in the aliphatic region (~34 and ~25 ppm) are assigned to the two methylene carbons.

-

The upfield signal at ~11 ppm is characteristic of the methyl carbon.

2D NMR Spectroscopy (COSY and HSQC)

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the two triplet signals of the methylene protons (~2.8 and ~2.6 ppm), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between the protons and the carbons they are directly attached to:

-

~6.0 ppm (H) with ~105 ppm (C)

-

~2.8 ppm (H) with ~34 ppm (C)

-

~2.6 ppm (H) with ~25 ppm (C)

-

~2.2 ppm (H) with ~11 ppm (C)

-

Data Integration and Final Structure Confirmation

The combined spectroscopic data provides a cohesive and unambiguous confirmation of the structure of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

-

Mass Spectrometry confirms the molecular formula C7H10N2O2 with a molecular weight of 154.17 g/mol .

-

IR Spectroscopy identifies the key functional groups: a carboxylic acid (O-H and C=O stretches) and a pyrazole ring (N-H and C=N/C=C stretches).

-

¹H NMR Spectroscopy reveals the presence of all 10 protons and their respective chemical environments and connectivities, including the carboxylic acid proton, the pyrazole N-H and C-H protons, the two methylene groups, and the methyl group.

-

¹³C NMR Spectroscopy accounts for all 7 carbon atoms in the molecule, distinguishing between the carbonyl carbon, the pyrazole carbons, the methylene carbons, and the methyl carbon.

-

2D NMR Spectroscopy (COSY and HSQC) definitively establishes the connectivity between the protons and carbons, confirming the propanoic acid side chain and its attachment to the pyrazole ring.

The synergistic interpretation of these spectroscopic techniques provides a self-validating system, leading to the confident elucidation of the structure as 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Current Topics in Medicinal Chemistry, 17(19), 2144-2160. [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

-

MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1841. [Link]

Sources

- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. rsc.org [rsc.org]

Foreword: Bridging Theory and Application in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical Modeling of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

The journey of a potential therapeutic agent from a conceptual molecule to a clinical candidate is arduous and resource-intensive. In this landscape, computational chemistry and theoretical modeling have emerged as indispensable tools, offering profound insights at an atomic level and significantly accelerating the drug discovery pipeline.[1][2] This guide focuses on a molecule of significant interest: 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. This compound integrates two key pharmacophoric features: the pyrazole ring, a privileged scaffold in medicinal chemistry known for a wide array of pharmacological activities[3][4][5], and a flexible propanoic acid side chain, which can engage in crucial interactions with biological targets.[6][7]

As a Senior Application Scientist, my objective is not merely to present a series of computational procedures. Instead, this document is designed to provide a strategic and logical framework for the theoretical investigation of this molecule. We will explore the causality behind each methodological choice, from elucidating its fundamental electronic properties to predicting its dynamic behavior and potential as a therapeutic agent. Each protocol is designed as a self-validating system, ensuring that the generated data is robust, reproducible, and, most importantly, chemically and biologically meaningful.

Part 1: Foundational Analysis via Quantum Chemical Calculations

Rationale: Unveiling Intrinsic Molecular Properties with Density Functional Theory (DFT)

Before we can predict how 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid behaves in a complex biological system, we must first understand its intrinsic properties in isolation. Density Functional Theory (DFT) is the computational method of choice for this task.[8][9] Unlike simpler methods, DFT provides a robust balance between computational cost and accuracy for medium-sized organic molecules, allowing us to calculate a wide range of properties, from geometry to electronic structure.[8][10]

The primary goals of this initial quantum mechanical investigation are:

-

Geometric Optimization: To determine the most stable three-dimensional conformation (the global minimum energy structure) of the molecule. This is the foundational step for all subsequent modeling.

-

Electronic Structure Analysis: To understand the distribution of electrons within the molecule. This involves calculating properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and atomic charges, which are critical for predicting reactivity and intermolecular interactions.[11]

-

Thermochemical Properties: To calculate thermodynamic data such as enthalpy of formation, which provides insights into the molecule's stability.[12][13]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the steps for a comprehensive DFT analysis using a common quantum chemistry software package like Gaussian or PySCF.[14][15]

1. Initial Structure Preparation: a. Draw the 2D structure of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the 2D drawing into an initial 3D structure. This initial geometry is a rough estimate and will be refined.

2. Geometry Optimization and Frequency Calculation: a. Causality: The choice of functional and basis set is critical for accuracy. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.[16] The 6-31G(d,p) basis set is a good starting point, offering a reasonable compromise between accuracy and computational time. b. Step: Perform a geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set. c. Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

3. Electronic Property Calculation: a. Step: Using the optimized geometry, perform a single-point energy calculation to derive various electronic properties. b. Key Properties to Analyze:

- HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial indicators of chemical reactivity and electronic excitability.[16]

- Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating sites susceptible to electrostatic interactions.

- Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation: Calculated Molecular Properties

The quantitative data derived from the DFT calculations should be summarized for clarity and comparative analysis.

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | Value from output | The electronic energy of the optimized structure. |

| HOMO Energy (eV) | Value from output | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Value from output | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Calculated difference | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment (Debye) | Value from output | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Key Atomic Charges (e.g., N, O) | Values from output | Identifies atoms likely to participate in hydrogen bonding or other electrostatic interactions. |

Visualization: DFT Workflow

Caption: Workflow for a typical molecular dynamics simulation.

Part 3: Application in Drug Discovery - A Virtual Screening Cascade

Rationale: Identifying Potential Biological Targets

The ultimate goal of modeling a molecule like 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is often to understand its potential as a drug. Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. [14][17]We can use the knowledge gained from our DFT and MD studies to guide this process. Given that pyrazole derivatives are well-known kinase inhibitors,[18][19][20] we will use a hypothetical protein kinase as our target for this section.

There are two main approaches to VS:

-

Ligand-Based Virtual Screening (LBVS): Used when the 3D structure of the target is unknown but a set of known active molecules exists. []Methods like pharmacophore modeling identify the key chemical features required for activity. [4][22]2. Structure-Based Virtual Screening (SBVS): Used when the 3D structure of the target protein is known. [2][17]The most common SBVS method is molecular docking, which predicts the binding pose and affinity of a ligand within the target's active site. [3]

Experimental Protocol 1: Ligand-Based Pharmacophore Modeling

1. Model Generation: a. Causality: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. [23]This model acts as a 3D query to search for other molecules with a similar arrangement of features. b. Step: If known active ligands for the target exist, align them and use software like LigandScout or Schrödinger's Phase to generate a common feature pharmacophore model. [][24]Our molecule, 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, would feature a hydrogen bond donor (pyrazole N-H), hydrogen bond acceptors (carboxyl oxygens), and a hydrophobic/aromatic feature (pyrazole ring).

2. Database Screening: a. Step: Use the generated pharmacophore model to screen a large database of compounds (e.g., ZINC, ChEMBL). b. Output: The result is a smaller subset of "hits" that fit the pharmacophore query, which can then be advanced to more computationally intensive methods like docking.

Experimental Protocol 2: Structure-Based Molecular Docking

1. Receptor and Ligand Preparation: a. Receptor: Download the 3D crystal structure of the target protein (e.g., a protein kinase) from the Protein Data Bank (PDB). [25]Prepare the protein by removing water molecules, adding hydrogens, and assigning charges. b. Ligand: Use the low-energy conformation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid obtained from the DFT optimization or a representative snapshot from the MD simulation.

2. Docking Simulation: a. Causality: Docking algorithms systematically explore different orientations and conformations ("poses") of the ligand within the pre-defined binding site of the receptor. A scoring function then estimates the binding affinity for each pose. [26] b. Step: Define the binding site on the receptor (often a grid box centered on a co-crystallized ligand). c. Step: Use docking software (e.g., AutoDock, Glide) to dock the prepared ligand into the receptor's binding site.

3. Analysis of Results: a. Docking Score: Rank the resulting poses by their docking score. More negative scores generally indicate a higher predicted binding affinity. [26] b. Binding Mode Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. This step is crucial for understanding the structural basis of binding and validating the docking result. [18][25]

Data Presentation: Molecular Docking Results

| Parameter | Result | Significance |

| Docking Score (kcal/mol) | e.g., -8.5 | A quantitative estimate of binding affinity. Used to rank different compounds or poses. |

| Key Interacting Residues | e.g., GLU-85, LYS-42, PHE-150 | Amino acids in the active site that form critical interactions with the ligand. |

| Hydrogen Bonds | e.g., Pyrazole N-H with GLU-85 backbone; Carboxyl OH with LYS-42 side chain | Specific, strong directional interactions that are often key drivers of binding affinity and selectivity. |

| Hydrophobic Interactions | e.g., Methyl group with PHE-150 side chain | Non-specific interactions that contribute significantly to the overall binding energy. |

Visualization: Virtual Screening and Hit Identification Cascade

Caption: A typical virtual screening funnel. [27]

Conclusion and Future Outlook

This guide has outlined a multi-faceted theoretical approach to characterizing 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, progressing logically from its fundamental quantum mechanical properties to its dynamic behavior and potential for drug discovery applications. The synergy between DFT, MD simulations, and virtual screening techniques provides a powerful, cost-effective framework for generating testable hypotheses and guiding experimental efforts. [1][20]The insights gained—from the molecule's most stable conformation and electronic profile to its interactions with solvent and a potential biological target—are critical for rationally designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The final step in this scientific endeavor is the synthesis and experimental validation of the most promising computational hits, closing the loop between in-silico prediction and real-world application.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul

- Virtual Screening in Drug Discovery Techniques & Trends. (2025, November 18). Chem-space.com.

- Virtual screening. Wikipedia.

- Virtual Screening for Drug Discovery: A Complete Guide. (2025, November 24). Technology Networks.

- Virtual Screening in Drug Discovery. BOC Sciences.

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC.

- Molecular dynamics simulations as a guide for modulating small molecule aggreg

- MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum.

- Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. (2023, May 5). MDPI.

- Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.

- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.

- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.

- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024, May 28). Hilaris Publisher.

- Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. (2006, December 28). PubMed.

- Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016, May 25). CORE.

- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.

- Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018, March 14). PMC.

- Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (2012, June 15). PubMed.

- Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. (2025, August 22). ACS Omega.

- Density Functional Theory. Q-Chem.

- Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. (2018, June 5). arXiv.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. PMC.

- Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. (2022, December 15). PubMed.

- Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. (2022, October 25).

- Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2006, December 5).

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025, May 14). College of Science.

- Quantum-chemical investigation of five-membered saturated heterocycles. (1985, July 1). OSTI.GOV.

- What software shall I use for DFT on an organic molecule?. (2025, January 24).

- Heterocyclic Compounds: Synthesis, Applic

- Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025, July 5). YouTube.

- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022, September 6). ACS Omega.

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv

- (PDF) Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018, March 7).

- Molecular Dynamics Simulation small molecule. (2022, June 16). YouTube.

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

- Molecular dynamics. Wikipedia.

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2013, February 1). ScienceDirect.

- 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. SRIRAMCHEM.

- 5-Methyl-1H-pyrazole-3-propanoic acid-13C5. MedChemExpress.

- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid. Sigma-Aldrich.

- 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem.

- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.

Sources

- 1. eurasianjournals.com [eurasianjournals.com]

- 2. Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Density Functional Theory | Q-Chem [q-chem.com]

- 10. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Virtual screening - Wikipedia [en.wikipedia.org]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. science.su.edu.krd [science.su.edu.krd]

- 17. technologynetworks.com [technologynetworks.com]

- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 22. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. sciforum.net [sciforum.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-1H-pyrazole-3-propanoic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1H-pyrazole-3-propanoic acid (CAS No. 1367702-76-8).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation based on established spectroscopic principles and data from analogous structures.

Introduction

5-Methyl-1H-pyrazole-3-propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propanoic acid side chain. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound, which are critical aspects of the drug discovery and development process.

This guide provides field-proven insights into the experimental choices for acquiring and interpreting spectroscopic data for this class of molecules. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Tautomerism

5-Methyl-1H-pyrazole-3-propanoic acid can exist in two tautomeric forms due to the proton mobility between the two nitrogen atoms of the pyrazole ring. The two tautomers are 3-Methyl-1H-pyrazole-5-propanoic acid and 5-Methyl-1H-pyrazole-3-propanoic acid. The predominant tautomer in solution can be influenced by factors such as solvent polarity and temperature. This tautomerism can be observed in NMR spectroscopy, potentially leading to the appearance of two sets of signals or broadened signals if the exchange is rapid on the NMR timescale.[3][4]

Caption: Tautomeric forms of 5-Methyl-1H-pyrazole-3-propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Methyl-1H-pyrazole-3-propanoic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[5] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H and O-H).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To identify the exchangeable N-H and O-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will either disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Methyl-1H-pyrazole-3-propanoic acid in DMSO-d₆ is summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | COOH |

| ~11.5 | Broad Singlet | 1H | N-H |

| ~5.9 | Singlet | 1H | Pyrazole C4-H |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

| ~2.6 | Triplet | 2H | Pyrazole-CH₂- |

| ~2.2 | Singlet | 3H | -CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (~12.0 ppm).

-

The pyrazole N-H proton will also be a broad singlet, typically in the range of 11-13 ppm.

-

The lone proton on the pyrazole ring (C4-H) is anticipated to be a singlet around 5.9 ppm.

-

The two methylene groups of the propanoic acid side chain will appear as two distinct triplets, assuming coupling to each other.

-

The methyl group protons on the pyrazole ring will give a characteristic singlet at approximately 2.2 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~148 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~105 | Pyrazole C4 |

| ~30 | -CH₂-COOH |

| ~25 | Pyrazole-CH₂- |

| ~11 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 174 ppm.

-

The C3 and C5 carbons of the pyrazole ring are expected in the aromatic region, with the C5 carbon (attached to the methyl group) being slightly more upfield. The presence of tautomers could lead to averaged or distinct signals for these carbons.[4]

-

The C4 carbon of the pyrazole ring will be the most shielded of the ring carbons.

-

The two methylene carbons and the methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or a thin film. For the KBr pellet method, grind a small amount of the compound with dry KBr and press it into a transparent disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Pyrazole) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N stretch (Pyrazole Ring) |

| ~1550 | Medium | C=C stretch (Pyrazole Ring) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

| ~1300 | Medium | C-N stretch |

Interpretation of the Predicted IR Spectrum:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]

-

The N-H stretching of the pyrazole ring is expected around 3100 cm⁻¹.

-

A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.[7][8]

-

Absorptions corresponding to the C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.

Predicted Mass Spectral Data

The molecular weight of 5-Methyl-1H-pyrazole-3-propanoic acid is 154.17 g/mol .[4]

-

Molecular Ion Peak (M⁺) : In an EI-MS spectrum, the molecular ion peak is expected at m/z 154. In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 155, or the deprotonated molecule [M-H]⁻ at m/z 153.

-

Key Fragmentation Patterns : The fragmentation of the molecule is likely to involve the loss of small, stable molecules or radicals from the propanoic acid side chain and the pyrazole ring.

-

Loss of H₂O (m/z 136) : Dehydration from the carboxylic acid group.

-

Loss of COOH (m/z 109) : Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of C₂H₄COOH (m/z 81) : Cleavage of the entire propanoic acid side chain.

-

Fragments from the pyrazole ring : Cleavage of the pyrazole ring can lead to various smaller fragments.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Methyl-1H-pyrazole-3-propanoic acid.

Sources

- 1. isotope.com [isotope.com]

- 2. visnav.in [visnav.in]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. connectjournals.com [connectjournals.com]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route commencing with the Knorr pyrazole synthesis to form the pyrazole core, followed by ester hydrolysis to yield the final product. This guide is intended to provide both a theoretical understanding of the synthetic strategy and a practical, step-by-step protocol for laboratory application.

Introduction and Significance

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP), with its characteristic substituted pyrazole ring and a propanoic acid side chain, presents a versatile scaffold for the development of novel therapeutic agents. The structural motifs within MPP are found in compounds with potential applications in treating a range of diseases. This application note outlines a reliable and reproducible protocol for the synthesis of MPP, providing researchers with a key starting material for their drug discovery programs.

Overall Synthetic Strategy

The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the pyrazole ring via a Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[1][2] The subsequent step is a straightforward hydrolysis of the resulting ester to afford the desired carboxylic acid.

Figure 1: Overall synthetic workflow for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Diethyl 2-acetylglutarate | ≥98% | Commercially Available | 1501-06-0 |

| Hydrazine hydrate | 98% | Commercially Available | 7803-57-8 |

| Ethanol | Anhydrous | Commercially Available | 64-17-5 |

| Glacial Acetic Acid | ACS Grade | Commercially Available | 64-19-7 |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |

| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available | 7757-82-6 |

| Lithium Hydroxide | 99% | Commercially Available | 1310-65-2 |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | 109-99-9 |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | 7647-01-0 |

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate

This procedure is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.[1][3]

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-acetylglutarate (1.0 eq).

-

Dissolve the diethyl 2-acetylglutarate in ethanol (e.g., 5 mL per gram of substrate).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water to perform an aqueous workup.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate by flash column chromatography on silica gel.

Step 2: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.[1][4]

Protocol:

-

Dissolve the purified ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

To this solution, add lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1 M HCl.

-

A white precipitate of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Data (Expected)

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 g/mol | White to off-white solid |

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All other reagents should be handled in accordance with standard laboratory safety procedures.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Claisen, L. (1887). Ueber die Einwirkung von Natriumäthylat auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

-

Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Rajdhani College.[Link]

-

Organic Chemistry Portal. Claisen Condensation. Organic Chemistry Portal.[Link]

-

Ito, H., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(7), 2050-2051. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.[Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

de Oliveira, C. S. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9698-9710. [Link]

- Google Patents. (2014).

-

MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 31(3), 889. [Link]

-

PubMed. (2001). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Il Farmaco, 56(8), 577-82. [Link]

- Google Patents. (2015). Decarboxylation method of 3,5-bis(haloalkyl)

-

CP Lab Safety. Diethyl 2-acetylglutarate, min 98%, 100 grams. CP Lab Safety.[Link]

-

PubChem. Diethyl 2-acetylglutarate. PubChem.[Link]

-

NIST WebBook. Diethyl 2-acetylglutarate. NIST.[Link]

-

ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

ScienceDirect. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

MDPI. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Pharmaceuticals, 14(10), 1037. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]

Application Note: Analytical Methods for the Quantification of 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Scope

3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1367702-76-8), also known as 5-methyl-1H-pyrazole-3-propanoic acid, is a bifunctional molecule of significant interest in modern analytical and pharmaceutical sciences. It serves two distinct, critical roles:

-

Pharmaceutical Intermediate & Reference Standard: It is utilized as a structural building block in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs) and must be quantified as a potential process-related impurity .

-

Universal Metabolomics Internal Standard: In its stable isotope-labeled form—13C5-MPP (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C)—it is widely deployed as an exogenous internal standard (IS) in quantitative MS-based metabolomics. Because it is absent from endogenous biological pathways, it provides an ideal baseline to normalize extraction efficiency, matrix effects, and instrumental drift .